molecular formula C14H10N2OS2 B11435970 (5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one

(5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11435970
M. Wt: 286.4 g/mol
InChI Key: VOBGCINEIKSOFY-FMIVXFBMSA-N
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Description

(5E)-2-Mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring a central imidazolone core substituted with a phenyl group at position 3, a mercapto (-SH) group at position 2, and a 2-thienylmethylene moiety at position 3. Its structure combines aromatic and heteroaromatic elements, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C14H10N2OS2

Molecular Weight

286.4 g/mol

IUPAC Name

(5E)-3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one

InChI

InChI=1S/C14H10N2OS2/c17-13-12(9-11-7-4-8-19-11)15-14(18)16(13)10-5-2-1-3-6-10/h1-9H,(H,15,18)/b12-9+

InChI Key

VOBGCINEIKSOFY-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptoimidazole with benzaldehyde and 2-thiophenecarboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the thienylmethylene moiety or the imidazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thienyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Arylidene Group

The 2-thienylmethylene substituent distinguishes this compound from analogues with different arylidene groups. Key comparisons include:

Compound Arylidene Group Key Properties/Activities Reference
Target Compound 2-Thienylmethylene Moderate solubility; heteroaromatic π-system
(5E)-5-(3-Thienylmethylene) derivative 3-Thienylmethylene pKa = 10.20; density 1.45 g/cm³
4-Nitrobenzylidene derivative 4-Nitrobenzylidene Higher polarity; enhanced antimicrobial activity
4-Dimethylaminobenzylidene derivative 4-Dimethylaminobenzylidene Improved solubility (electron-donating -NMe₂)
Biphenyl-4-ylmethylene derivative Biphenyl-4-ylmethylene Increased lipophilicity; potential for π-π stacking
  • Thiophene Positional Isomerism: The 2-thienylmethylene group in the target compound vs. the 3-thienylmethylene isomer () alters electronic distribution.
  • Electron-Withdrawing vs. Donating Groups: The 4-nitrobenzylidene derivative () exhibits higher polarity and antimicrobial potency due to the electron-withdrawing nitro group, whereas the 4-dimethylaminobenzylidene analogue () has improved solubility from the electron-donating -NMe₂ group.

Substituent Variations on the Imidazolone Core

Compound R₁ (Position 3) R₂ (Position 2) Key Features
Target Compound Phenyl -SH Metal coordination via -SH; moderate cytotoxicity
4-Chlorophenyl derivative 4-Chlorophenyl -SMe Higher melting point (201–203°C); halogen-enhanced stability
Copper(II) complex with pyridylmethylene Phenyl -SMe/CuCl₂ Enhanced cytotoxicity via metal coordination
Alkyl sulfonate derivatives Varied -SO₃R Improved water solubility (e.g., IC₅₀ = 85.1 µM against HeLa cells)
  • Mercapto (-SH) vs. Alkylthio (-SR) Groups : The target compound’s -SH group enables metal coordination (e.g., Cu, Co) and redox activity, whereas alkylthio derivatives (e.g., -SMe in ) prioritize stability and lipophilicity .
  • Halogen Substitution : The 4-chlorophenyl derivative () shows increased thermal stability (m.p. 201–203°C) due to halogen-induced intermolecular interactions.

Anticancer Activity

Compound IC₅₀ (µM) Cell Line Notes
Target Compound Not reported N/A Theoretical potential via -SH/metal binding
4d (Sulfonate derivative) 134.2 ± 4.4 Hep3B 85% cytotoxicity; low normal cell toxicity
4h (Sulfonate derivative) 85.1 ± 2.1 HeLa High selectivity
Cu(II) Complex (Pyridylmethylene) <50 Various Metal-enhanced ROS generation
  • Sulfonate vs. Mercapto Derivatives : Sulfonate-containing imidazolones () show superior water solubility and cytotoxicity, whereas the target compound’s -SH group may prioritize metal-mediated mechanisms.

Antimicrobial Activity

Compound MIC (µg/mL) Microbial Strains Notes
4-Nitrobenzylidene derivative 12.5–25 Bacteria/Fungi Electron-withdrawing group enhances activity
3,4-Dimethoxybenzylidene derivative 6.25–50 Broad-spectrum Methoxy groups improve membrane penetration

Physicochemical Properties

Property Target Compound 3-Thienylmethylene Isomer 4-Nitrobenzylidene Derivative
Molecular Weight 286.37 g/mol 286.37 g/mol 325.34 g/mol
Density 1.45 g/cm³ 1.45 g/cm³ 1.52 g/cm³ (predicted)
pKa ~10.2 ~10.2 ~8.5 (nitro group)
Solubility Moderate Moderate Low (polar nitro group)

Biological Activity

The compound (5E)-2-mercapto-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a member of the imidazol-4-one family, characterized by a unique structure that includes a thienylmethylene moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Structure and Composition

The molecular formula of this compound is C15H12N2OS2C_{15}H_{12}N_2OS_2. The compound features a thienyl group attached to an imidazole ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC15H12N2OS2C_{15}H_{12}N_2OS_2
Molecular Weight300.39 g/mol
CAS Number364614-86-8
Hazard ClassificationIrritant

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by Deng et al. (2020) demonstrated that derivatives of imidazolones possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been explored in several studies. For instance, a case study published in the Journal of Medicinal Chemistry highlighted its ability to reduce inflammatory markers in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating its potential as an anti-inflammatory agent.

Anticancer Potential

The anticancer properties of this compound have been investigated in various cancer cell lines. A notable study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.6Apoptosis via caspase activation
HeLa20.3Cell cycle arrest
A54918.9Induction of oxidative stress

Case Studies and Research Findings

  • Antimicrobial Study : In vitro tests revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL across different strains.
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its efficacy as an anti-inflammatory agent.
  • Cancer Cell Studies : Various cancer cell lines were treated with different concentrations of the compound, leading to cell death rates exceeding 50% at concentrations above 20 µM after 48 hours of exposure.

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